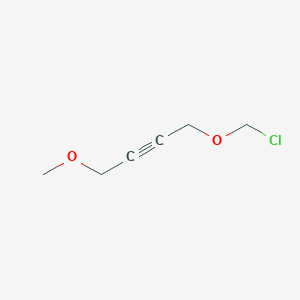![molecular formula C15H12N4O4S B14363125 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole CAS No. 91709-02-3](/img/no-structure.png)
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole is an organic compound with the molecular formula C13H8N4O4S. This compound is characterized by the presence of a benzimidazole core substituted with a 2-ethyl group and a 2,4-dinitrophenylsulfanyl moiety. It is a part of a class of compounds known for their diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole typically involves the reaction of 2-ethyl-1H-benzimidazole with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the dinitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the dinitrophenyl group.
Substitution: Substituted benzimidazole derivatives.
科学的研究の応用
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Similar Compounds:
- 2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole
- 1-[(2-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
- 1-[(4-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
Comparison: this compound is unique due to the presence of both the 2-ethyl group and the 2,4-dinitrophenylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the dinitrophenyl group enhances its reactivity and potential biological activity compared to similar compounds with only a nitrophenyl group.
特性
| 91709-02-3 | |
分子式 |
C15H12N4O4S |
分子量 |
344.3 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)sulfanyl-2-ethylbenzimidazole |
InChI |
InChI=1S/C15H12N4O4S/c1-2-15-16-11-5-3-4-6-12(11)17(15)24-14-8-7-10(18(20)21)9-13(14)19(22)23/h3-9H,2H2,1H3 |
InChIキー |
NKJBEIDEASLXDT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2N1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)




